

Collinomycin discovery and origin

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Compound Focus: Collinomycin

CAS No.: 27267-69-2

Cat. No.: S524187

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Origin and Historical Context

Collinomycin is a complex polyketide antibiotic first identified in the early 1950s. The table below summarizes its core characteristics.

Property	Description
Producing Organism	<i>Streptomyces collinus</i> [1] [2]
First Reported	1953 by Brockmann and Renneberg [1] [2]
Molecular Formula	C ₂₇ H ₂₀ O ₁₂ [1]
Molecular Weight	536.4 g/mol [1]
Structural Family	Rubromycin family; characterized by a bisbenzannulated [5,6]-spiroketal system [3] [4]
CAS Number	27267-69-2 [1]

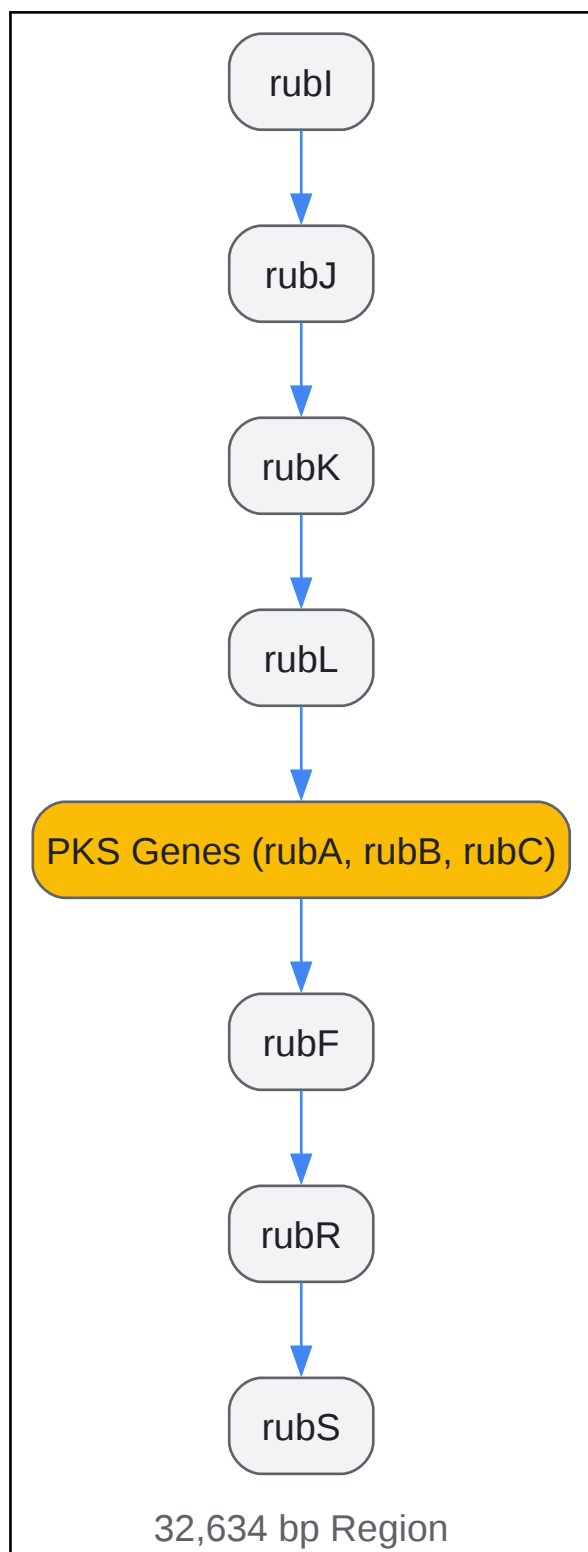
A well-studied producer strain is *Streptomyces collinus* Tü 365, isolated from soil in Guinea in 1972 [1]. Genomic studies show this strain has enormous biosynthetic potential, with approximately **14% of its genome dedicated to secondary metabolite biosynthesis** [1].

Chemical Structure and Biosynthesis

Collinomycin, also known as α -rubromycin, is part of the rubromycin family of aromatic polyketides [3] [1]. These compounds are derived from a single C₂₆ polyketide chain and are characterized by an unusual **bisbenzannulated [5,6]-spiroketal system** that connects a highly oxygenated naphthazarin moiety to an isocoumarin unit [3].

The biosynthetic gene cluster (BGC) for **collinomycin** is housed in the genome of *Streptomyces collinus* [5]. The cluster spans 32,634 nucleotides and contains multiple genes, including those encoding polyketide synthase (PKS) components and tailoring enzymes [5]. The following diagram outlines the key genes within this cluster.

Collinomycin Biosynthetic Gene Cluster Layout



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The **collinomycin** BGC includes PKS genes and tailoring enzymes. Gene order is representative; not all genes are shown. Type II polyketide synthase (PKS) systems typically involve iterative use of ketosynthase (KS), chain-length factor (CLF), and acyl carrier protein (ACP) components to assemble the polyketide backbone [5] [1]. This is followed by reactions catalyzed by cyclases, oxygenases, and methyltransferases to form the final complex structure [1].

Production and Fermentation

Collinomycin can be obtained through fermentation of the native *Streptomyces collinus* strain or via heterologous expression. Key parameters for fermentation optimization are summarized below.

Parameter	Optimal Conditions / Factors	Impact on Yield
Temperature	28-30°C [1]	Critical for growth & polyketide biosynthesis; extremes are inhibitory [1]
pH	6.0 - 7.0 [1]	Initial pH significantly influences growth & secondary metabolism [1]
Carbon Sources	Glucose, soluble starch, glycerol [6] [1]	Effective substrates for growth & antibiotic production [1]
Nitrogen Sources	Peptone, yeast extract [6] [1]	Organic nitrogen sources significantly influence production [1]
Aeration	Adequate oxygen supply [1]	Essential for polyketide biosynthesis; excessive aeration can cause oxidative stress [1]
Fermentation Duration	5-10 days [6] [1]	Secondary metabolite production typically occurs during stationary phase [1]
Trace Elements	Calcium carbonate, magnesium sulfate [1]	Inclusion of specific minerals & cofactors can enhance biosynthetic pathway activity [1]

Optimization Strategies:

- **Systematic Approach:** Use response surface methodology (RSM) to efficiently evaluate multiple variables (e.g., carbon/nitrogen sources, trace elements) and identify optimal conditions [1].
- **Strain Activation:** Co-culturing with mycolic acid-containing bacteria (MACB) can activate silent BGCs in streptomycetes, potentially inducing production of novel metabolites [6].
- **Scale-Up:** Carefully control mixing efficiency, heat transfer, and oxygen mass transfer when transitioning from lab to production scale [1].

Biological Activity and Mechanism

Collinomycin exhibits significant antimicrobial activity. Its spiroketal core is a key pharmacophore responsible for its biological effects [3] [1].

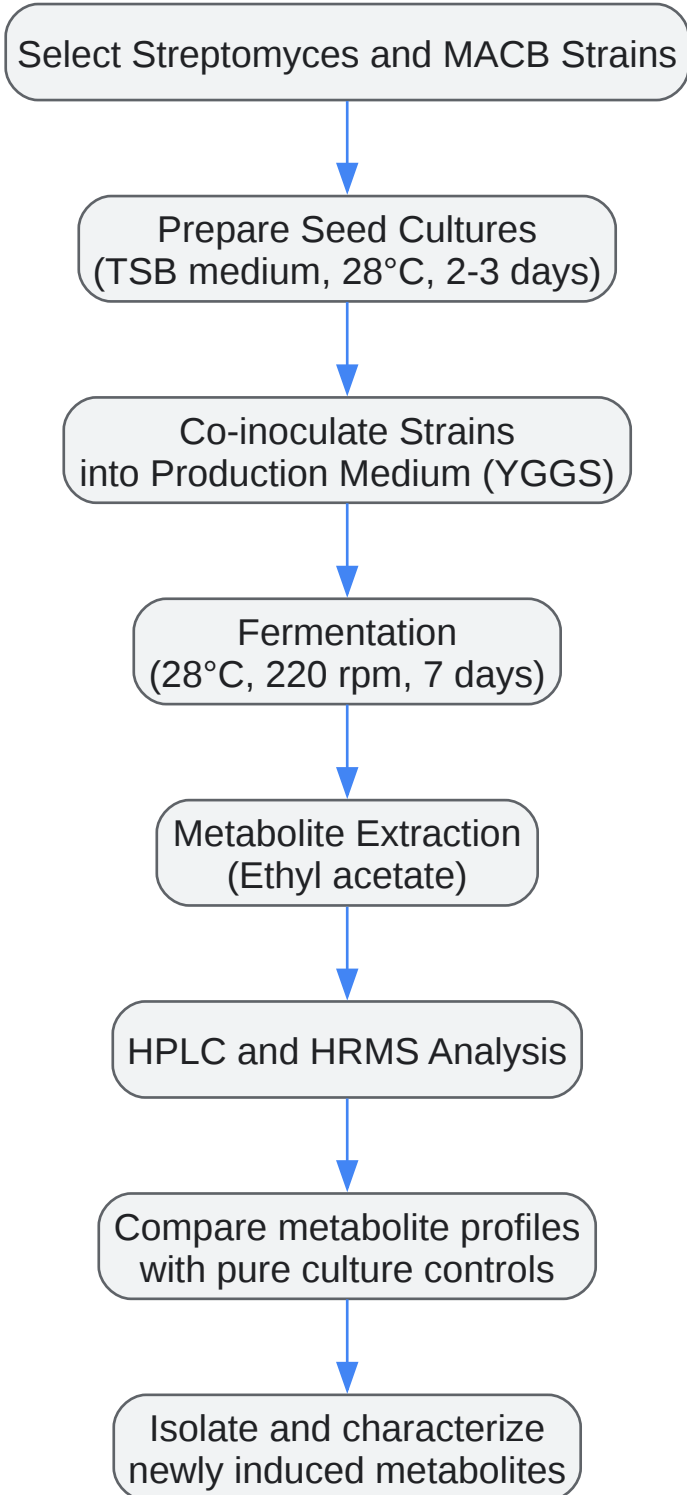
Activity	Reported Effects and Potency
Antimicrobial	Active against various pathogenic microorganisms [1]. A related compound, β -rubromycin, inhibited cyst germination in the oomycete <i>Phytophthora infestans</i> with an IC_{50} of 19.8 $\mu\text{g/L}$ [4].
Enzyme Inhibition	Rubromycins are known for their enzyme inhibition activity, which is often linked to the naphthazarin moiety that can interact with enzyme active sites [3].

Research on the rubromycin family suggests potential for **anticancer and enzyme inhibition activity**, though specific data for **collinomycin** in these areas requires further investigation [3].

Activation of Silent Gene Clusters

A major challenge in natural product discovery is that many BGCs remain "silent" under standard lab conditions. Co-culture is an effective strategy to activate these clusters.

Co-culture Activation Experimental Workflow



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Experimental workflow for activating secondary metabolism in Streptomyces via co-culture with mycolic acid-containing bacteria (MACB). Adapted from [6].

Key Findings from Co-culture Studies:

- **Broad Activation:** Co-culturing 44 red soil-derived streptomycetes with four different MACB strains induced changes in metabolite profiles in 35-40 of them. Between 12-14 streptomycetes produced "new" metabolites not detected in pure cultures [6].
- **Mechanism Insight:** In a case study, activation most likely relied on **direct physical contact** between the living bacteria, as a non-contact co-culture system did not yield the same inducing effect [6].

Research Applications and Future Directions

Collinomycin and the rubromycin family remain of significant interest due to their complex structures and potent bioactivities.

- **Chemical Genetics:** β -rubromycin was used in a chemical genetic approach to identify a RIO kinase-like protein involved in morphological development in the plant pathogen *Phytophthora infestans*, suggesting its utility as a tool for probing biological pathways [4].
- **Drug Discovery:** The unique spiroketal scaffold presents opportunities for development of novel therapeutics [3]. Future work should focus on:
 - Detailed elucidation of its biosynthetic pathway through genetic and biochemical studies [5] [1].
 - Applying advanced metabolic engineering and synthetic biology strategies to improve titers and create novel analogs [1].
 - Further investigation into its full spectrum of biological activities and molecular targets.

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